N-{4-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide
Description
N-{4-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 6-position, a piperazine-carboxamide linker, and a terminal benzenesulfonamide group. This compound shares structural motifs common in bioactive molecules, including kinase inhibitors, antimicrobial agents, and β-adrenergic receptor modulators. Its synthesis typically involves multi-step reactions, such as coupling benzothiazole intermediates with substituted piperazines and sulfonamide precursors under catalytic conditions .
Properties
IUPAC Name |
N-[4-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3S2/c25-18-8-11-21-22(16-18)33-24(26-21)29-14-12-28(13-15-29)23(30)17-6-9-19(10-7-17)27-34(31,32)20-4-2-1-3-5-20/h1-11,16,27H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXDVMYUGMOPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-{4-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide is DprE1 . DprE1 is a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis.
Mode of Action
The compound interacts with DprE1, inhibiting its function. This interaction disrupts the synthesis of the cell wall, which is vital for the survival and proliferation of Mycobacterium tuberculosis.
Biochemical Pathways
The inhibition of DprE1 affects the cell wall biosynthesis pathway of Mycobacterium tuberculosis. This disruption leads to the bacterium’s inability to maintain its cell wall, resulting in its death.
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests it has sufficient bioavailability to reach its target.
Result of Action
The result of the compound’s action is the death of Mycobacterium tuberculosis. By inhibiting DprE1 and disrupting cell wall biosynthesis, the bacterium cannot survive.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors.
Biological Activity
N-{4-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl}benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is . It features a unique structure characterized by two 6-fluoro-1,3-benzothiazol-2-yl groups attached to a benzamide core. The presence of fluorine enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C28H16F2N4O3S2 |
| IUPAC Name | N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenoxy]benzamide |
| InChI Key | InChI=1S/C28H16F2N4O3S2 |
The biological activity of this compound can be attributed to its interaction with various biological targets. Studies have indicated that benzothiazole derivatives often exhibit antimicrobial properties due to their ability to disrupt cellular processes in bacteria and fungi. The thiazole ring is recognized as a pharmacophore with diverse pharmaceutical applications, including antibacterial and antifungal activities .
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole can exhibit significant antimicrobial effects. For instance:
- Bacterial Activity : Compounds similar to this compound have shown activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.7 to 15.62 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Fungal Activity : The compound has also been evaluated for antifungal properties, showing effectiveness against species such as Candida albicans and Aspergillus niger, with MIC values reported between 3.92 mM and 4.23 mM .
Case Studies
- Dual Inhibitor Studies : A study on benzothiazole derivatives revealed their potential as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain management therapies. The co-administration of selective inhibitors resulted in significant antinociceptive effects in animal models .
- Structure–Activity Relationship (SAR) : Investigations into the structure–activity relationship of benzothiazole derivatives have highlighted the importance of substituents on the phenyl ring. Electron-withdrawing groups have been shown to enhance activity against bacterial strains, while modifications that increase lipophilicity improve antimicrobial efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues differ in three key regions: (1) the benzothiazole substituents, (2) the piperazine linker modifications, and (3) the sulfonamide substituents. Below is a comparative analysis:
Key Findings
Substituent Effects on Bioactivity :
- Fluoro vs. Chloro Substitution : The 6-fluoro derivative exhibits moderate cytotoxicity, while the 6-chloro analogue () shows enhanced potency, likely due to increased lipophilicity and improved membrane permeability .
- Sulfonamide Modifications : Substituting benzenesulfonamide with 4-methylbenzenesulfonamide () or thiadiazole-sulfonamide hybrids () significantly alters target selectivity. For example, AL56 targets glomerular basement membrane proteins, whereas the parent compound lacks this specificity .
Linker Modifications :
- Replacing the piperazine-carboxamide linker with an acetamide group (BZ-IV, ) reduces steric hindrance, improving binding to kinase domains but decreasing metabolic stability .
- Introduction of a methoxyphenyl-piperazine () enhances β₃-adrenergic receptor binding, demonstrating the linker’s role in receptor subtype selectivity .
Synthetic Routes :
- The target compound is synthesized via coupling of 6-fluoro-benzothiazole-2-amine with 3-chloropropionyl chloride, followed by piperazine substitution (). In contrast, BZ-IV () uses a chloroacetamide intermediate for nucleophilic displacement with methylpiperazine, yielding higher purity (98% vs. 92% for the parent compound) .
Research Implications
- Drug Design : Fluorine substitution optimizes metabolic stability, while chloro groups enhance potency. Hybridizing sulfonamide moieties with heterocycles (e.g., thiadiazole) broadens target applicability.
- Limitations: Limited data on the parent compound’s pharmacokinetics and in vivo toxicity necessitate further preclinical studies.
This analysis integrates structural, synthetic, and functional data from diverse sources, highlighting the compound’s unique profile and guiding future optimization efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
